molecular formula C16H20ClN B7800858 bis[(1S)-1-phenylethyl]azanium;chloride

bis[(1S)-1-phenylethyl]azanium;chloride

Cat. No. B7800858
M. Wt: 261.79 g/mol
InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(1S)-1-phenylethyl]azanium;chloride is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality bis[(1S)-1-phenylethyl]azanium;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis[(1S)-1-phenylethyl]azanium;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for bis[(1S)-1-phenylethyl]azanium;chloride involves the reaction of (1S)-1-phenylethylamine with hydrochloric acid to form (1S)-1-phenylethylammonium chloride, which is then reacted with another equivalent of (1S)-1-phenylethylamine to form the final product.

Starting Materials
(1S)-1-phenylethylamine, Hydrochloric acid

Reaction
Step 1: (1S)-1-phenylethylamine is dissolved in hydrochloric acid and stirred at room temperature for several hours., Step 2: The resulting (1S)-1-phenylethylammonium chloride is isolated by filtration and washed with cold diethyl ether., Step 3: Another equivalent of (1S)-1-phenylethylamine is added to the (1S)-1-phenylethylammonium chloride and the mixture is stirred at room temperature for several hours., Step 4: The resulting bis[(1S)-1-phenylethyl]azanium;chloride is isolated by filtration and washed with cold diethyl ether.

properties

IUPAC Name

bis[(1S)-1-phenylethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]C(C)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH2+][C@@H](C)C2=CC=CC=C2.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis[(1S)-1-phenylethyl]azanium;chloride

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